4,5-Dimethylbenzo[d]isothiazole
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Overview
Description
4,5-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. This compound features a benzene ring fused to an isothiazole ring, with two methyl groups attached at the 4 and 5 positions of the benzene ring. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. For instance, the reaction of 4,5-dimethyl-2-nitroaniline with sulfur and a reducing agent can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, isothiazolines, and various substituted derivatives of this compound .
Scientific Research Applications
4,5-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,5-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benz[d]isothiazole: Lacks the methyl groups at the 4 and 5 positions.
4-Methylbenzo[d]isothiazole: Has a single methyl group at the 4 position.
5-Methylbenzo[d]isothiazole: Has a single methyl group at the 5 position.
Uniqueness
4,5-Dimethylbenzo[d]isothiazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4,5-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-9-8(7(6)2)5-10-11-9/h3-5H,1-2H3 |
InChI Key |
ZUEPMEYABXTNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SN=C2)C |
Origin of Product |
United States |
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